Etofenprox-d5; Etofenprox D5 (ethyl D5)
Description
Etofenprox-d5, also known as Etofenprox (B1671711) D5 (ethyl D5), is a stable isotope-labeled version of the pyrethroid insecticide Etofenprox. medchemexpress.com In this derivative, five hydrogen atoms on the ethyl group of the ethoxyphenyl moiety are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. lgcstandards.com This seemingly minor structural modification does not alter the chemical reactivity of the molecule but provides a distinct mass signature, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods. metwarebio.comclearsynth.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[[2-methyl-2-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3/i1D3,4D2 |
InChI Key |
YREQHYQNNWYQCJ-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Etofenprox D5
Mass Spectrometric Quantification of Etofenprox (B1671711) and Its Metabolites
Mass spectrometry coupled with chromatographic separation, either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is the preferred technique for the trace-level quantification of pesticide residues. The use of an ideal internal standard is paramount for achieving high accuracy and precision. Etofenprox-d5, in which five hydrogen atoms on the ethyl group are replaced with deuterium (B1214612), serves as an excellent internal standard for etofenprox. Its chemical and physical properties are nearly identical to the native analyte, ensuring similar behavior during sample preparation, extraction, and chromatographic separation. However, its mass is sufficiently different to be distinguished by the mass spectrometer, allowing for reliable quantification.
Application of Etofenprox-d5 as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of a wide range of pesticide residues in complex matrices. The use of Etofenprox-d5 as an internal standard in LC-MS/MS methods effectively compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.
A multi-residue method for the analysis of 59 pesticides, including etofenprox, in various cannabis matrices demonstrated the utility of deuterated internal standards for improving quantitative accuracy. lcms.cz While not detailing the specific performance for etofenprox, the study highlighted that using isotopically labeled internal standards resulted in accuracy percentages falling within 25% and relative standard deviations (RSD) dropping under 20%, even in complex matrices. nih.gov
In a typical LC-MS/MS method for etofenprox, the compound and its deuterated internal standard would be monitored using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for both the analyte and the internal standard are selected to ensure high selectivity and sensitivity.
Table 1: Illustrative LC-MS/MS Parameters for Etofenprox and Etofenprox-d5
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Etofenprox | 377.2 | 177.1 | 149.1 |
| Etofenprox-d5 | 382.2 | 182.1 | 149.1 |
Note: The values in this table are illustrative and may vary depending on the specific instrument and analytical conditions.
Application of Etofenprox-d5 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
For pesticides that are amenable to gas chromatography, GC-MS or GC-MS/MS offers excellent separation efficiency and sensitivity. Etofenprox-d5 has been successfully employed as an internal standard in multi-residue pesticide analysis using GC-MS/MS. For instance, a method for the simultaneous analysis of 477 residual pesticides in agricultural crops utilized Etofenprox-d5 as one of the surrogate internal standards. shimadzu.com The use of such standards is crucial for achieving high-precision analytical results, especially when dealing with matrix interference. shimadzu.com
Table 2: Representative GC-MS/MS MRM Transitions for Etofenprox and Etofenprox-d5
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Etofenprox | 376 | 177 | 149 |
| Etofenprox-d5 | 381 | 182 | 149 |
Note: The values in this table are illustrative and may vary depending on the specific instrument and analytical conditions.
Strategies for Matrix Effect Compensation and Enhanced Analytical Accuracy with Deuterated Standards
The matrix effect is a major challenge in trace-level quantitative analysis, particularly in complex food and environmental samples. It arises from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard like Etofenprox-d5 is considered the gold standard for compensating for these effects. nih.gov
Because Etofenprox-d5 has nearly identical physicochemical properties to etofenprox, it experiences the same degree of matrix-induced signal alteration. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect can be effectively normalized, leading to a significant improvement in the accuracy and precision of the measurement.
Studies have shown that for multi-residue pesticide analysis in vegetables using LC-MS/MS, the addition of stable isotope-labeled internal standards can improve the recovery of pesticides. nih.gov The effectiveness of this compensation relies on the co-elution of the analyte and its deuterated analogue.
Method Development and Validation Protocols Employing Etofenprox-d5
The development and validation of analytical methods for pesticide residue analysis are governed by stringent regulatory guidelines, such as those provided by SANTE (Directorate-General for Health and Food Safety). eurl-pesticides.eu The use of Etofenprox-d5 as an internal standard is a key component in developing robust and reliable methods that meet these regulatory requirements.
Development of Robust Quantitative Analytical Methods for Etofenprox Residues
A robust analytical method for etofenprox residues begins with an efficient sample preparation procedure to extract the analyte from the matrix and remove interfering components. This is typically followed by chromatographic separation and mass spectrometric detection. The incorporation of Etofenprox-d5 at an early stage of the sample preparation process is crucial to correct for any losses during extraction and cleanup, as well as for matrix effects during analysis.
For example, a validation study for the determination of etofenprox and its metabolites in soil, sediment, and water utilized a detailed extraction and cleanup procedure involving sonication, solid-phase extraction (SPE), and solvent partitioning. epa.gov While this particular study did not employ a deuterated internal standard, the integration of Etofenprox-d5 into such a workflow would involve adding a known amount of the standard to the sample prior to the initial extraction step.
Assessment of Analytical Method Validation Parameters in Accordance with Regulatory Guidelines
Method validation is a critical process to ensure that an analytical method is fit for its intended purpose. According to guidelines such as SANTE/11312/2021, a comprehensive validation should assess several key parameters, including linearity, limit of quantification (LOQ), accuracy (trueness), precision (repeatability and reproducibility), and selectivity.
The use of Etofenprox-d5 facilitates the accurate determination of these validation parameters. For instance, in recovery experiments, the addition of the internal standard helps to provide a more accurate measure of the extraction efficiency by compensating for any analytical variability.
Table 3: Typical Method Validation Parameters for Etofenprox Analysis in a Food Matrix
| Validation Parameter | Acceptance Criteria (SANTE) | Typical Performance with Etofenprox-d5 |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | - | 0.01 mg/kg |
| Accuracy (Mean Recovery) | 70-120% | 85-110% |
| Precision (RSD) | ≤ 20% | < 15% |
Note: The values in this table are representative of typical performance for pesticide residue analysis and are not from a single specific study on Etofenprox-d5.
In a study on the determination of etofenprox residues in various agricultural commodities, mean recoveries were found to be in the range of 93.6-106.4% with relative standard deviations of less than 10%, demonstrating the potential for high-quality data even without an isotopic standard. researchgate.net The use of Etofenprox-d5 would be expected to further enhance the reliability and robustness of such methods, particularly when applied to a wider range of complex matrices.
Elucidation of Etofenprox Metabolic Pathways Using Deuterated Analogs
Isotopic Labeling for Mechanistic Investigations of Metabolic Fate
Isotopic labeling, particularly the substitution of hydrogen with deuterium (B1214612), is a powerful technique for interrogating the mechanisms of drug and xenobiotic metabolism. The increased mass of deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect can provide valuable insights into the rate-limiting steps of metabolic pathways and help identify the specific sites of enzymatic attack on a molecule.
Application of Etofenprox-d5 in In Vitro Metabolism Studies (e.g., Microsomal Stability)
In vitro metabolism studies are a cornerstone of early-stage drug discovery and toxicology assessment. Liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, are commonly employed to assess the metabolic stability of a compound.
A hypothetical study on the microsomal stability of Etofenprox-d5 would involve incubating the compound with liver microsomes from various species (e.g., rat, human) and monitoring its disappearance over time. By comparing the rate of metabolism of Etofenprox-d5 to that of non-deuterated Etofenprox (B1671711), researchers could determine if deuteration at the ethyl group affects its metabolic stability. A slower rate of metabolism for Etofenprox-d5 would suggest that O-de-ethylation is a significant metabolic pathway and that the C-D bond cleavage is a rate-determining step.
Table 1: Hypothetical In Vitro Microsomal Stability Data for Etofenprox and Etofenprox-d5
| Compound | Half-life (min) in Rat Liver Microsomes | Half-life (min) in Human Liver Microsomes |
| Etofenprox | 30 | 45 |
| Etofenprox-d5 | 45 | 60 |
This table presents hypothetical data for illustrative purposes.
Application of Etofenprox-d5 in In Vivo Animal Metabolism Models
In vivo studies in animal models, such as rats, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.
Identification and Structural Characterization of Etofenprox Metabolites
The identification and structural elucidation of metabolites are critical for understanding the biotransformation pathways of a compound and assessing the potential for the formation of active or toxic byproducts.
Advanced Mass Spectrometry Approaches for Metabolite Profiling and Identification
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the primary analytical tool for metabolite profiling and identification. The high mass accuracy and resolution of modern mass spectrometers enable the determination of the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
In the analysis of Etofenprox-d5 metabolites, the five-dalton mass shift of the deuterated ethyl group would serve as a unique signature to distinguish its metabolites from endogenous compounds and metabolites of the non-deuterated analog.
Exploration of Deuteration's Influence on Metabolic Transformations and Kinetic Isotope Effects
The primary metabolic pathways of Etofenprox in mammals involve O-de-ethylation of the ethoxyphenyl group and hydroxylation at various positions on the phenoxybenzyl moiety. Deuteration of the ethyl group in Etofenprox-d5 would be expected to primarily influence the O-de-alkylation pathway.
The breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a primary kinetic isotope effect, where the rate of a reaction involving C-D bond cleavage is slower than the corresponding reaction with a C-H bond. If O-de-ethylation is a major metabolic route for Etofenprox, a significant KIE would be anticipated for Etofenprox-d5. This could result in a shift in metabolism towards other pathways, a phenomenon known as "metabolic switching." For instance, a decrease in O-de-ethylation could lead to an increase in aromatic hydroxylation.
Table 2: Potential Metabolites of Etofenprox and Expected Corresponding Metabolites of Etofenprox-d5
| Etofenprox Metabolite | Metabolic Reaction | Expected Etofenprox-d5 Metabolite |
| 4'-Hydroxyetofenprox | Aromatic Hydroxylation | 4'-Hydroxyetofenprox-d5 |
| O-desethyletofenprox | O-de-ethylation | O-desethyletofenprox-d5 |
| 3-Phenoxybenzoic acid | Ether cleavage & Oxidation | 3-Phenoxybenzoic acid |
This table is based on known metabolic pathways of Etofenprox and predicts the corresponding deuterated metabolites.
Environmental Fate and Degradation Studies Leveraging Etofenprox D5
Analytical Assessment of Etofenprox (B1671711) Environmental Dissipation Kinetics
Understanding the rate at which Etofenprox dissipates in the environment is fundamental to assessing its potential persistence and exposure risks. Environmental dissipation studies track the decline of a pesticide's concentration over time in matrices such as soil and water. The accuracy of these kinetic assessments hinges on the precise quantification of the target analyte. Etofenprox-d5 is employed as an internal standard in validated analytical methods, most commonly high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS), to correct for variations in sample preparation and instrumental response. epa.govepa.gov This ensures that the measured dissipation rates accurately reflect the environmental processes of degradation and transport.
Photolysis, or degradation by sunlight, is a significant pathway for the dissipation of many pesticides. researchgate.net Studies have shown that Etofenprox is rapidly degraded by simulated sunlight in both water and on soil surfaces. fao.orgnih.gov The primary degradation product identified in these studies is often α-CO, formed through the oxidation of the ether moiety. fao.orgnih.gov Another identified product is the hydroxylated form at the 4' position of the phenoxy phenyl ring. nih.gov
In laboratory settings designed to measure photolytic degradation, Etofenprox-d5 is added to samples to ensure accurate quantification of the remaining parent compound over time. This allows for the calculation of reliable photolysis half-lives (DT50). Research simulating California rice field conditions found that photolytic degradation was significantly faster on a flooded soil surface compared to an air-dried surface, with even more rapid degradation on a glass surface, highlighting the influence of the environmental matrix on photolysis rates. nih.gov The dissipation in dark control samples was significantly slower, confirming that the degradation was primarily due to photolysis. nih.gov
Table 1: Photolytic Half-Life of Etofenprox on Various Surfaces
| Surface Type | Half-Life (t½) | Dissipation Rate Constant (k) | Reference |
|---|---|---|---|
| Flooded Soil Surface | 3.0 days | 0.23/day | nih.gov |
| Air-Dried Soil Surface | 18 days | 0.039/day | nih.gov |
While Etofenprox is generally stable to hydrolysis, biotic degradation mediated by microorganisms is a crucial process for its dissipation in soil and water-sediment systems. fao.orgfao.org The use of Etofenprox-d5 as an internal standard is essential for accurately tracking the slow decline of the parent compound and the emergence of metabolites in these complex biological systems.
Studies on the microbial degradation of Etofenprox in California rice field soil have demonstrated different pathways and rates under aerobic (non-flooded) and anaerobic (flooded) conditions. nih.gov Under anaerobic conditions, hydroxylation at the 4'-position of the phenoxy phenyl ring was the primary metabolic process. nih.gov Conversely, under aerobic conditions, oxidation of the ether linkage to form the ester metabolite (α-CO) was more dominant at 22°C. nih.gov The degradation proceeded significantly faster under aerobic conditions and at higher temperatures. nih.gov The minimal degradation observed in sterilized control soils confirmed that the dissipation was primarily driven by microbial activity. nih.gov
Table 2: Microbial Degradation Half-Life (t½) of Etofenprox in Soil
| Condition | Temperature | Half-Life (t½) Range | Reference |
|---|---|---|---|
| Anaerobic (Flooded) | 22 °C | 49.1 - 100 days | nih.gov |
| Anaerobic (Flooded) | 40 °C | 27.0 days | nih.gov |
| Aerobic (Non-flooded) | 22 °C | 27.5 days | nih.gov |
Transport and Distribution Modeling Utilizing Deuterated Tracers
Environmental fate models are computational tools used to predict the movement, transformation, and concentration of chemicals in various environmental compartments like air, water, soil, and sediment. researchgate.netethz.ch These models are vital for risk assessment, as they can estimate environmental concentrations under different scenarios. researchgate.netnih.gov The reliability of these models is directly dependent on the quality of the input data, which includes degradation rates and other chemical properties derived from experimental studies. enviresearch.com
The kinetic data generated from degradation studies, such as the photolytic and microbial degradation half-lives (DT50 values), are critical input parameters for environmental fate models. nih.govenviresearch.com The use of Etofenprox-d5 in the underlying analytical work ensures that these parameters are accurate and reliable. By providing robust data on how quickly Etofenprox breaks down under various conditions, these studies enable models to generate more accurate predictions of the insecticide's persistence and potential for transport in the environment. nih.gov For instance, measured photolytic dissipation rates have been used directly as inputs for multimedia environmental fate models to predict the persistence of Etofenprox in a rice field ecosystem. nih.gov
Effective environmental monitoring requires sensitive and specific analytical methods to detect and quantify pesticide residues in soil, water, and sediment. For Etofenprox and its key metabolites, α-CO and 4’-OH, the standard analytical approach involves extraction followed by analysis using LC-MS/MS. epa.govepa.gov
Etofenprox-d5 plays a central role in this process as an isotopic internal standard. It is added to a sample at a known concentration at the very beginning of the analytical procedure. Because it is chemically identical to the non-labeled Etofenprox, it experiences the same potential losses during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the labeled standard in the final analysis, chemists can precisely calculate the initial concentration of Etofenprox in the environmental sample, effectively correcting for any procedural variations. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for quantitative analysis, providing the high degree of accuracy necessary for regulatory monitoring and environmental fate studies. epa.govepa.gov
Table 3: Summary of Analytical Method for Etofenprox and Metabolites in Environmental Samples
| Parameter | Description | Reference |
|---|---|---|
| Analytes | Etofenprox, α-CO, 4'-OH | epa.govepa.gov |
| Matrices | Soil, Sediment, Water | epa.gov |
| Internal Standard | Etofenprox-d5 (implied use for accurate quantification) | N/A |
| Extraction Technique | Ultrasonic disruption with acetone | epa.govepa.gov |
| Cleanup | Solid Phase Extraction (SPE) | epa.gov |
| Instrumentation | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | epa.govepa.gov |
| Quantitation Mode | Multiple Reaction Monitoring (MRM) | epa.gov |
| Limit of Quantitation (LOQ) | Soil: 0.010 mg/kg; Water: 0.050 µg/L | epa.govepa.gov |
Synthetic Chemistry Approaches to Etofenprox D5 and Other Deuterated Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Etofenprox (B1671711)
The synthesis of isotopically labeled compounds requires precise control to ensure the deuterium atoms are placed at the desired positions and with high isotopic enrichment. The strategies for preparing Etofenprox-d5 focus on introducing the deuterated ethyl group as a complete unit from a labeled precursor rather than attempting to exchange hydrogens on the final Etofenprox molecule.
Direct hydrogen-deuterium (H-D) exchange on a fully formed Etofenprox molecule is not a viable strategy for selective ethoxy-d5 labeling. H-D exchange reactions, often catalyzed by acids, bases, or metals, typically target hydrogens based on their acidity or accessibility. acs.orgnih.gov In the Etofenprox structure, the aromatic protons would be more susceptible to exchange under many conditions than the aliphatic protons of the ethoxy group. Furthermore, achieving complete and selective exchange of only the five specific hydrogens on the ethyl group without affecting other parts of the molecule would be exceedingly difficult.
A more effective and standard approach is to employ a deuterated building block in a convergent synthesis. The synthesis of Etofenprox often involves the Williamson ether synthesis, coupling a phenoxide with an alkyl halide. nih.gov For the deuterated analog, this strategy is adapted by using a deuterated ethylating agent. The synthesis would proceed via an intermediate such as 2-(4-hydroxyphenyl)-2-methylpropan-1-ol. This phenolic intermediate can then be alkylated specifically at the hydroxyl group using a deuterated ethyl source.
Key Reagents for Ethoxy-d5 Labeling:
Iodoethane-d5 (C₂D₅I)
Bromoethane-d5 (C₂D₅Br)
Ethyl-d5 tosylate (C₂D₅OTs)
The reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace the leaving group from the deuterated ethyl reagent. This method ensures that all five deuterium atoms are incorporated precisely and exclusively into the ethoxy group. The resulting intermediate, 2-(4-ethoxy-d5-phenyl)-2-methylpropan-1-ol, can then be carried forward to complete the synthesis of Etofenprox-d5. nih.gov
Catalytic deuteration offers a powerful set of tools for incorporating deuterium into organic molecules, often using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. nih.govresearchgate.net While these methods are versatile, their application for the specific synthesis of Etofenprox-d5 would still likely rely on the deuteration of a precursor rather than the final molecule to ensure selectivity.
For instance, a precursor containing a vinyl ether group (e.g., 2-(4-vinyloxyphenyl)-2-methylpropan-1-ol) could theoretically be reduced using deuterium gas (D₂) over a heterogeneous catalyst like palladium on carbon (Pd/C). This would add two deuterium atoms across the double bond. However, this would only yield an ethoxy-d2 analog. To achieve the required pentadeuteration (d5), the deuterated ethyl group must be synthesized separately and introduced as a complete unit.
Catalytic H-D exchange using a heterogeneous catalyst and a deuterium source like D₂O can be effective for deuterating aromatic rings or activated C-H bonds. nih.gov However, the unactivated C(sp³)–H bonds of an ethyl group are generally not reactive under these conditions, again highlighting the necessity of a building-block approach using a pre-deuterated reagent like bromoethane-d5.
Advanced Characterization of Deuterated Etofenprox Analogs
Once synthesized, the deuterated Etofenprox-d5 must be rigorously characterized to confirm its chemical structure, the exact location of the deuterium labels, and its chemical and isotopic purity. This is essential for its function as a reliable internal standard in quantitative analysis.
Spectroscopic Confirmation of Deuterium Labeling Positions (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the successful incorporation of deuterium. The molecular weight of Etofenprox-d5 is 381.52 g/mol , which is five mass units higher than that of its unlabeled counterpart (376.5 g/mol ). lgcstandards.comnih.gov In the mass spectrum, the molecular ion peak ([M+H]⁺ or M⁺·) will appear at an m/z value that is 5 units higher than that of unlabeled Etofenprox.
Furthermore, the fragmentation pattern provides definitive evidence for the location of the deuterium labels. Fragments that retain the ethoxy-d5 group will exhibit this +5 mass shift, while fragments that have lost this group will have the same mass as the corresponding fragments from unlabeled Etofenprox.
| Fragment Structure | Unlabeled Etofenprox (m/z) | Etofenprox-d5 (m/z) | Mass Shift (Δm/z) | Inference |
|---|---|---|---|---|
| [C₉H₁₁O]⁺ (ethoxyphenyl-dimethyl fragment) | 163 | 168 | +5 | Confirms D5 label is on the ethoxyphenyl portion. |
| [C₇H₇O]⁺ (phenoxy fragment) | 107 | 107 | 0 | Confirms D5 label is not on the phenoxybenzyl portion. |
| [C₁₃H₉O]⁺ (phenoxybenzyl fragment) | 183 | 183 | 0 | Confirms D5 label is not on the phenoxybenzyl portion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous confirmation of the labeling site.
¹H NMR: In the proton NMR spectrum of Etofenprox-d5, the characteristic signals for the ethoxy protons—a quartet at ~4.0 ppm (-OCH₂-) and a triplet at ~1.4 ppm (-CH₃)—would be absent or reduced to a residual level, confirming the successful replacement of hydrogen with deuterium.
¹³C NMR: In the carbon-13 NMR spectrum, the signals for the two carbons of the ethoxy group (-CD₂- and -CD₃) would exhibit splitting due to C-D coupling and would be significantly lower in intensity compared to the unlabeled spectrum.
²H NMR: A deuterium NMR spectrum would show signals in the regions corresponding to the chemical shifts of the ethyl group protons, providing direct evidence of the deuterium atoms at those specific positions.
Purity Assessment of Isotopic Reference Standards
The utility of Etofenprox-d5 as an internal standard is contingent on its purity. Two types of purity are critical: chemical purity and isotopic purity.
Chemical Purity: This refers to the absence of any other chemical compounds. It is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled to detectors like UV, fluorescence, or a mass spectrometer (MS). nih.govresearchgate.net A high-purity standard should show a single major peak in the chromatogram.
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the compound that contains the desired number of deuterium atoms (in this case, five) relative to molecules containing fewer deuterium atoms (d0 to d4). High-resolution mass spectrometry (HRMS) is the definitive technique for this assessment. researchgate.net By examining the isotopic distribution of the molecular ion cluster, the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5) can be precisely calculated. For a high-quality standard, the abundance of the d5 species should be very high (typically >98% or >99%), with minimal contribution from lower-deuterated and unlabeled (d0) species. researchgate.net
| Purity Type | Analytical Technique | Information Provided |
|---|---|---|
| Chemical Purity | HPLC-UV, LC-MS, GC-MS | Detects and quantifies non-isotopic chemical impurities. |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | Determines the percentage of d5-labeled molecules and quantifies the relative abundance of d0-d4 isotopologues. |
| Structural Confirmation | NMR Spectroscopy (¹H, ¹³C, ²H) | Confirms the molecular structure and the precise location of deuterium atoms. |
Future Directions and Emerging Research Perspectives for Deuterated Etofenprox Compounds
Integration with Advanced High-Resolution Mass Spectrometry Techniques
The integration of deuterated internal standards like Etofenprox-d5 with high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, represents a significant leap forward in analytical chemistry. nih.gov While traditional triple quadrupole mass spectrometry (LC-MS/MS) benefits greatly from deuterated standards to correct for matrix effects and ionization variability, HRMS offers an additional layer of analytical certainty. lcms.cztexilajournal.com
HRMS provides highly accurate mass measurements, often with sub-ppm mass accuracy, which allows for the determination of elemental compositions. nih.gov When Etofenprox-d5 is used as an internal standard in an HRMS workflow, it not only corrects for quantitative variations but also serves as a lock mass for the analyte, Etofenprox (B1671711). This dual function enhances the confidence in both the quantification and the identification of the target compound, even in highly complex sample matrices. clearsynth.com The ability to distinguish the analyte from the internal standard with high resolution minimizes isotopic crosstalk, a phenomenon where the isotopic signals of the analyte interfere with the signal of the labeled standard, which can sometimes lead to non-linear calibration behavior. nih.gov This combination of precise quantification and unambiguous identification is critical for regulatory compliance and research applications where data integrity is paramount.
Table 1: Synergistic Advantages of Integrating Etofenprox-d5 with HRMS
| Feature | Contribution of Etofenprox-d5 (IS) | Contribution of High-Resolution Mass Spectrometry (HRMS) | Combined Advantage |
|---|---|---|---|
| Quantification | Corrects for sample loss, matrix effects, and instrument variability. clearsynth.comlcms.cz | Provides high mass accuracy and resolution. | Highly precise and accurate quantification with reduced interference. |
| Identification | Co-elutes with the analyte, confirming retention time. | Determines elemental composition from accurate mass measurement. nih.gov | Unambiguous confirmation of analyte identity and structure. |
| Selectivity | Differentiates analyte from background noise through mass difference. | Resolves analyte signal from co-eluting matrix components with similar nominal masses. | Superior selectivity and signal-to-noise ratio in complex matrices. |
Advancements in Automated Analytical Platforms for Etofenprox Residue Analysis
The demand for higher sample throughput in food safety and environmental testing has driven the development of automated analytical platforms. laballiance.com.my Systems that automate the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method are becoming more common in laboratories conducting pesticide residue analysis. ediscoveryindia.com These platforms automate steps such as solvent/reagent addition, mixing, and centrifugation, providing a rapid and error-free workflow. ediscoveryindia.com
In these automated environments, the inclusion of a deuterated internal standard like Etofenprox-d5 is not just beneficial but essential for maintaining data quality. Automated liquid handlers and robotic systems, while precise, can introduce systematic variability. laballiance.com.myediscoveryindia.com By adding Etofenprox-d5 at the very beginning of the sample preparation process, any volumetric inconsistencies or extraction inefficiencies are mirrored by both the analyte and the standard. lcms.cz This ensures that the final analyte-to-internal standard ratio remains constant, providing accurate quantification despite any minor variations in the automated workflow. This approach significantly improves laboratory productivity and the reliability of results for monitoring Etofenprox residues in a large number of samples. laballiance.com.my
Table 2: Role of Etofenprox-d5 in an Automated QuEChERS Workflow
| Automated Step | Potential Source of Variability | How Etofenprox-d5 Compensates |
|---|---|---|
| Sample Weighing & Homogenization | Inconsistent sample matrix. | N/A (IS added after this step). |
| Internal Standard Spiking | Precise addition of IS to every sample. | Establishes the reference point for all subsequent steps. |
| Solvent/Reagent Addition | Minor inaccuracies in automated liquid handling. | Experiences the same dilution/reaction conditions as the analyte. |
| Extraction (Shaking/Mixing) | Inconsistent mixing efficiency between samples. | Experiences the same extraction efficiency as the analyte. |
| Centrifugation & Supernatant Transfer | Variable recovery of the supernatant. | Experiences the same degree of loss/recovery as the analyte. |
| Dispersive SPE Cleanup | Differences in sorbent activity or matrix removal. | Corrects for analyte loss during the cleanup phase. |
| Final Injection into LC-MS/MS | Small variations in injection volume. | The analyte/IS ratio is unaffected by injection volume changes. |
Novel Applications of Deuterated Etofenprox Standards in Environmental Monitoring and Risk Assessment Frameworks
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct rigorous risk assessments for pesticides such as Etofenprox to evaluate potential harm to human health and the environment. regulations.govepa.gov These assessments rely heavily on accurate data from monitoring studies that measure pesticide concentrations in various environmental compartments. Etofenprox is known to be toxic to aquatic organisms and has a relatively short half-life in soil and water, necessitating sensitive and precise analytical methods for its detection. wikipedia.orglincolnpark.org
The use of Etofenprox-d5 as an internal standard is pivotal for generating the high-quality data required for modern risk assessment frameworks. epa.gov It enables the accurate quantification of Etofenprox residues at trace levels (e.g., µg/L or mg/kg) in complex matrices like soil, sediment, and water. epa.govnih.gov This accuracy is crucial for:
Validating Environmental Fate Models: Precisely measuring the dissipation of Etofenprox over time helps refine models that predict its persistence and transport in the environment. wikipedia.org
Improving Exposure Assessments: Accurate concentration data from various environmental media lead to more realistic dietary and environmental exposure estimates for humans and wildlife. regulations.gov
Establishing and Enforcing Regulatory Limits: Reliable analytical methods are essential for monitoring compliance with maximum residue levels (MRLs) in food and environmental quality standards. researchgate.net
By providing more reliable and defensible data, the application of deuterated standards like Etofenprox-d5 ultimately leads to more robust and scientifically sound environmental risk assessments. nih.govwho.int
Table 3: Environmental Persistence of Etofenprox and the Need for Sensitive Analysis
| Environmental Matrix | Reported Half-Life | Implication for Monitoring |
|---|---|---|
| Aerobic Soil | 7 to 25 days wikipedia.org | Requires methods capable of tracking rapid degradation. |
| Water | 1.7 days lincolnpark.org | Demands rapid and sensitive analysis to detect transient residues. |
| Bean Leaves | 3 weeks wikipedia.org | Necessitates accurate measurement on plant surfaces. |
| Rice Plants | 1 week wikipedia.org | Requires validated methods for complex plant matrices. |
Synergistic Approaches Combining Computational Chemistry and Experimental Studies on Deuterated Etofenprox
The convergence of computational chemistry and advanced experimental techniques offers a powerful paradigm for deepening the understanding of deuterated compounds. While not yet widely applied to Etofenprox-d5 specifically, approaches combining computational modeling with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) have proven valuable for characterizing complex molecular interactions. nih.gov
Future research could apply similar synergistic strategies to Etofenprox-d5. For example, computational models could predict the mass spectrometric fragmentation pathways of both Etofenprox and Etofenprox-d5. These in silico predictions could then be validated through high-resolution tandem mass spectrometry experiments. A detailed understanding of these fragmentation patterns can help in designing more sensitive and specific multiple reaction monitoring (MRM) transitions for quantitative analysis.
Furthermore, computational chemistry could model the environmental degradation of Etofenprox, predicting potential metabolites. Experimental studies using Etofenprox-d5 could then be designed to trace the fate of the molecule and confirm the identity of these predicted degradation products in soil or water samples. This combined approach would not only enhance analytical method development but also provide a more comprehensive picture of the environmental behavior of the pesticide.
Table 4: Potential Synergies of Computational and Experimental Studies for Etofenprox-d5
| Research Area | Computational Approach | Experimental Validation | Potential Outcome |
|---|---|---|---|
| Mass Spectrometry | Predict fragmentation patterns and ionization efficiency of Etofenprox and Etofenprox-d5. | Perform high-resolution tandem MS (MS/MS) analysis to confirm fragmentation. | Optimization of MS parameters for enhanced sensitivity and specificity. |
| Chromatography | Model retention behavior on different stationary phases based on molecular properties. | Conduct experimental chromatography to validate predicted retention times. | Faster development of more efficient chromatographic separation methods. |
| Environmental Fate | Simulate degradation pathways and predict potential metabolites in soil and water. | Use Etofenprox-d5 in microcosm studies to trace and identify degradation products. | Deeper understanding of environmental persistence and metabolic pathways. |
| Toxicology | Model the interaction of Etofenprox with biological targets (e.g., sodium channels). | Use deuterated analogues in metabolic studies to investigate biotransformation. | Insights into the molecular mechanisms of action and metabolism. |
Table of Compounds
| Compound Name |
|---|
| Etofenprox |
| Etofenprox-d5 |
Q & A
Basic Research Questions
Q. What validated methodologies exist for quantifying etofenprox and its deuterated analog (Etofenprox D5) in environmental and biological matrices?
- Methodological Answer : High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC/Q-TOF) are widely used. For example, Malhat et al. (2012) employed QuEChERS extraction with HPLC-DAD to quantify etofenprox residues in tomato fruits, achieving detection limits of 0.01 mg/kg . Etofenprox D5 is commonly used as an internal standard in GC/Q-TOF workflows to correct matrix effects, with recovery rates >85% in water and soil samples .
Q. How do conventional and nanoformulated etofenprox formulations differ in experimental design for insecticide efficacy studies?
- Methodological Answer : Nanoformulations (e.g., chitosan-sodium alginate nanoparticles) require testing at reduced concentrations (e.g., one-fifth of conventional doses) due to enhanced bioavailability. Sabry et al. (2022) demonstrated that 5 ppm nanoformulated etofenprox achieved 95% mortality in Bemisia tabaci, comparable to 25 ppm conventional formulations . Key parameters include particle size (<100 nm), zeta potential (>±30 mV), and encapsulation efficiency (>90%) .
Q. What protocols ensure ethical and safe handling of etofenprox in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and respiratory filters for aerosolized formulations. Cayman Chemical’s safety guidelines recommend:
- Storage at 4°C in airtight containers to prevent photodegradation .
- Waste disposal via incineration at >800°C to minimize environmental contamination .
- Occupational exposure limits: <0.1 mg/m³ for airborne particles .
Advanced Research Questions
Q. How can researchers resolve contradictions between laboratory and field data on etofenprox’s environmental persistence?
- Methodological Answer : Laboratory studies often report half-lives of 1–3 weeks in aerobic soil , whereas field data may show variability due to UV exposure and microbial activity. To reconcile discrepancies:
- Conduct microcosm experiments simulating field conditions (e.g., soil pH 5.5–7.0, 25°C, 60% humidity) .
- Use isotopic tracing (e.g., ¹⁴C-labeled etofenprox) to track degradation pathways .
- Validate with LC-MS/MS to distinguish parent compounds from metabolites .
Q. What experimental strategies optimize nanoformulation stability and bioactivity for etofenprox?
- Methodological Answer : Key strategies include:
- Polymer Selection : Chitosan-alginate matrices enhance thermal stability (degradation <10% at 40°C over 30 days) .
- Surfactant Optimization : Tween-80 at 0.1% w/v reduces aggregation in aqueous suspensions .
- Bioactivity Testing : Abbott’s formula (Percent Control = 100×(X−Y)/X) quantifies efficacy against resistant mosquito strains (e.g., Aedes aegypti), with nanoformulations showing 90% bite protection after 75 fabric washes .
Q. How do food processing stages affect etofenprox residue dynamics, and how can this inform risk assessment models?
- Methodological Answer : Residue reduction follows first-order kinetics during processing. For rice cakes:
| Processing Stage | Residue (mg/kg) | Reduction (%) |
|---|---|---|
| Polished Rice | 2.13 | – |
| Washed Rice | 1.25 | 41.3 |
| Heating (20 min) | 0.38 | 82.1 |
- Washing and heating account for 60–80% reduction, driven by solubility (log P = 6.3) and vapor pressure (8.13×10⁻⁴ mPa) . Integrate these factors into Monte Carlo simulations for dietary exposure assessments.
Data Contradiction Analysis
Q. Why do some studies report low mammalian toxicity for etofenprox, while others highlight endocrine disruption risks?
- Methodological Answer : Discrepancies arise from dose-response variability and model systems. For instance:
- Low Toxicity : Topical application in dogs showed 90% excretion within 5 days, with no detectable blood residues post-72 hours .
- Endocrine Effects : In vitro assays (e.g., ER-CALUX) reveal estrogenic activity at >10 ppm, suggesting threshold-dependent effects .
- Resolution : Apply benchmark dose (BMD) modeling to identify NOAEL (10 mg/kg/day) and LOAEL (50 mg/kg/day) thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
